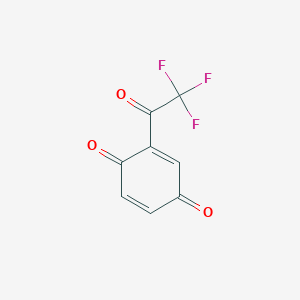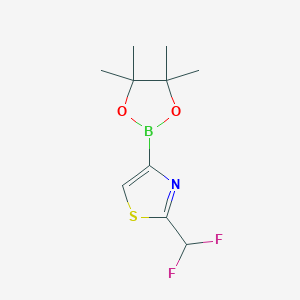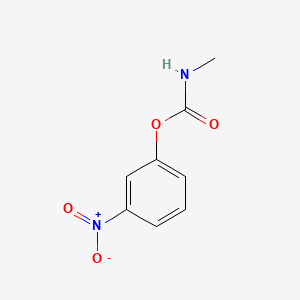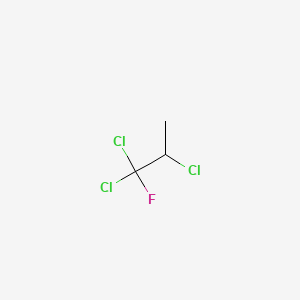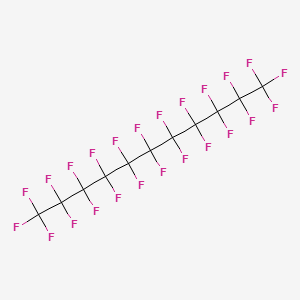
Perfluoroundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoroundecane is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a fully fluorinated carbon chain. This compound is known for its exceptional chemical stability, hydrophobicity, and resistance to degradation, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Perfluoroundecane can be synthesized through the electrochemical fluorination of undecane. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and a nickel anode. The reaction is typically carried out at low temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved .
Análisis De Reacciones Químicas
Types of Reactions
Perfluoroundecane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, although this is not common due to its stability.
Reduction: Reduction reactions are rare and typically require extreme conditions.
Substitution: Nucleophilic substitution reactions can occur, but they require highly reactive nucleophiles and elevated temperatures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions are often other fluorinated compounds, which retain the stability and hydrophobic properties of the parent compound .
Aplicaciones Científicas De Investigación
Perfluoroundecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent for highly reactive species and in the synthesis of other fluorinated compounds.
Biology: Employed in the study of lipid membranes due to its hydrophobic nature.
Medicine: Investigated for use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of non-stick coatings, lubricants, and fire-fighting foams
Mecanismo De Acción
The mechanism of action of perfluoroundecane is primarily based on its ability to interact with lipid membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with proteins, potentially altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Perfluorodecane
- Perfluorododecane
- Perfluorohexane
Comparison
Perfluoroundecane is unique due to its specific chain length, which provides a balance between hydrophobicity and chemical stability. Compared to shorter-chain compounds like perfluorohexane, it offers greater stability and lower volatility. Longer-chain compounds like perfluorododecane may have similar stability but are less volatile and more challenging to handle .
Propiedades
Número CAS |
307-49-3 |
|---|---|
Fórmula molecular |
C11F24 |
Peso molecular |
588.08 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosafluoroundecane |
InChI |
InChI=1S/C11F24/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)35 |
Clave InChI |
VCIVYCHKSHULON-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



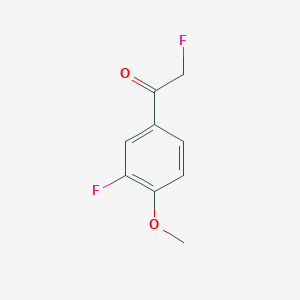
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
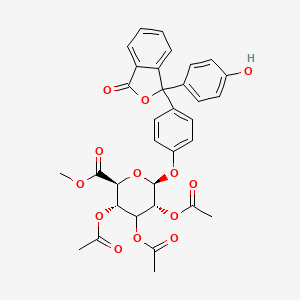
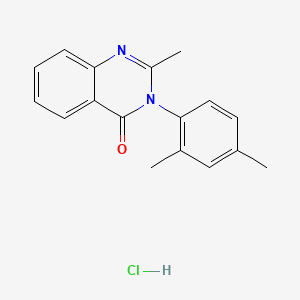
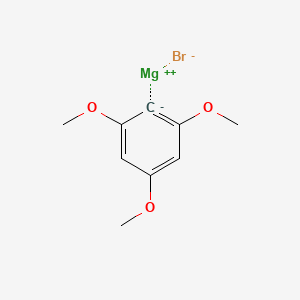

![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)

